![molecular formula C21H30O4 B034252 Triptonoterpenol CAS No. 110187-23-0](/img/structure/B34252.png)
Triptonoterpenol
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Overview
Description
Triptonoterpenol is a type of terpenoid compound that is found in various plants. It is known for its unique chemical structure and has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Isolation and Structural Analysis : Triptonoterpenol was isolated from Tripterygium wilfordii and its structure was elucidated through spectroscopic analysis and X-ray diffraction methods (Deng et al., 1987).
Crystal Structure Elucidation : The crystal structure of triptonoterpenol was determined using X-ray intensity data, contributing to the understanding of its chemical properties (Wu Jian et al., 1987).
Presence in Traditional Medicine : Triptonoterpenol was identified as one of the terpenoids present in Tripterygium wilfordii, which has been used in traditional medicine. This highlights its significance in herbal treatments (Su et al., 2014).
Anticancer Potential : A study on Celastrus orbiculatus Thunb, which contains triptonoterpenol, indicated its potential in inhibiting the growth and metastasis of gastric cancer cells, demonstrating its potential therapeutic application in cancer treatment (Wang et al., 2022).
properties
CAS RN |
110187-23-0 |
---|---|
Product Name |
Triptonoterpenol |
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m0/s1 |
InChI Key |
XGRBHDJWRPUKMD-DQLDELGASA-N |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1OC)CC[C@H]3[C@]2(CCC(=O)[C@@]3(C)CO)C)O |
SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O |
synonyms |
triptonoterpenol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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